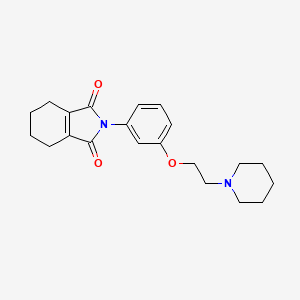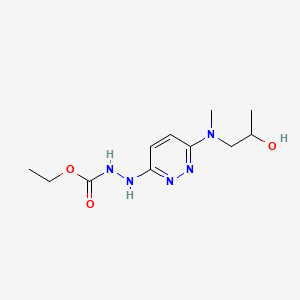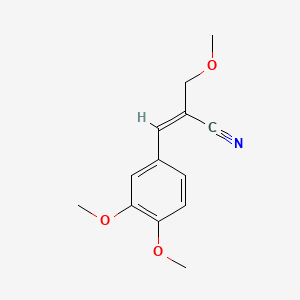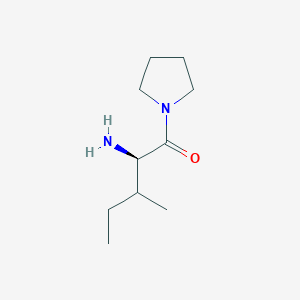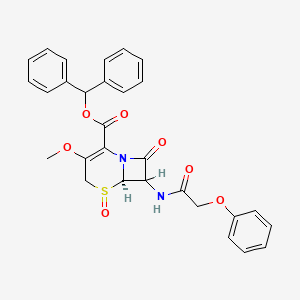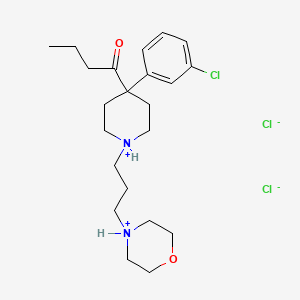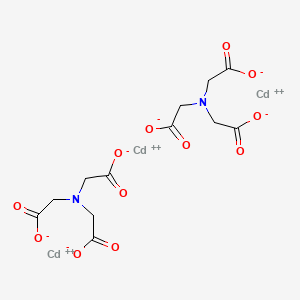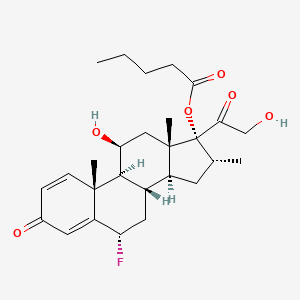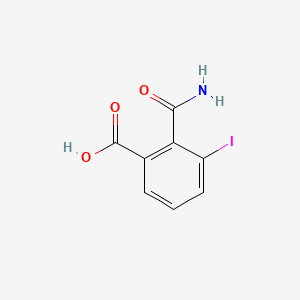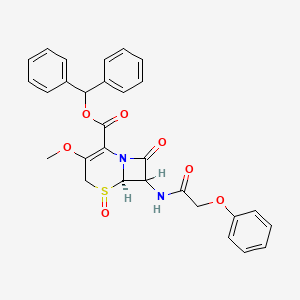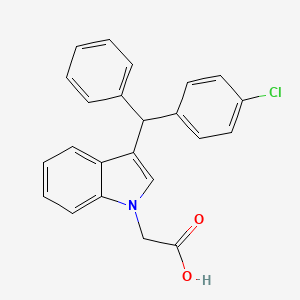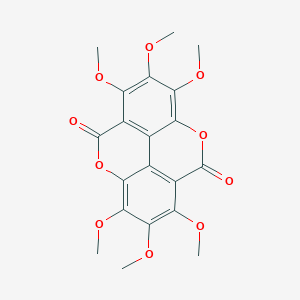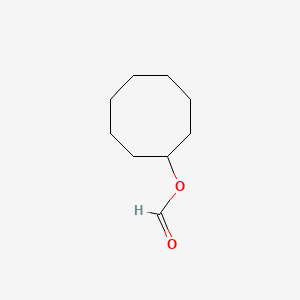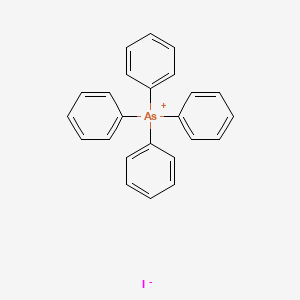
Tetraphenylarsonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphenylarsonium iodide is an organoarsenic compound with the chemical formula [As(C₆H₅)₄]I. It is a crystalline solid that is often used in various chemical applications due to its unique properties. The compound consists of a tetraphenylarsonium cation and an iodide anion, making it a quaternary arsonium salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraphenylarsonium iodide can be synthesized through the reaction of tetraphenylarsonium chloride with sodium iodide in an aqueous solution. The reaction typically proceeds as follows: [ \text{[As(C₆H₅)₄]Cl} + \text{NaI} \rightarrow \text{[As(C₆H₅)₄]I} + \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound often involves the same basic reaction but on a larger scale. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified through recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraphenylarsonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other anions such as bromide or perrhenate.
Oxidation and Reduction: The arsonium ion can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of polar aprotic solvents and other halide salts.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents under controlled conditions.
Major Products:
Substitution Reactions: Products include tetraphenylarsonium bromide or tetraphenylarsonium perrhenate.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tetraphenylarsonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of other organoarsenic compounds.
Biology: Employed in studies involving ion transport and membrane potential.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in electrochemical studies and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which tetraphenylarsonium iodide exerts its effects is primarily through its ability to form stable ion pairs and participate in ion exchange reactions. The tetraphenylarsonium cation can interact with various anions, facilitating their transfer across different phases. This property is particularly useful in electrochemical applications and studies involving ion transport.
Vergleich Mit ähnlichen Verbindungen
Tetraphenylphosphonium iodide: Similar in structure but contains a phosphorus atom instead of arsenic.
Tetraphenylborate: Contains a boron atom and is often used in similar applications.
Uniqueness: Tetraphenylarsonium iodide is unique due to the presence of the arsenic atom, which imparts different chemical properties compared to its phosphorus and boron analogs. This uniqueness makes it particularly useful in specific chemical and electrochemical applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
7422-32-4 |
|---|---|
Molekularformel |
C24H20AsI |
Molekulargewicht |
510.2 g/mol |
IUPAC-Name |
tetraphenylarsanium;iodide |
InChI |
InChI=1S/C24H20As.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 |
InChI-Schlüssel |
NTIVEBOPRSMRSY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


